2-Chloro-4-pyrrolidin-1-ylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C10H12ClNO/c11-9-7-8(3-4-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2 |
InChI Key |
CSCFCGAPJYFSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Pyrrolidin 1 Ylphenol and Its Precursors
Pyrrolidine (B122466) Ring Introduction and Functionalization Techniques
Cyclization and Ring-Forming Reactions for Pyrrolidine Moiety Incorporation
The introduction of the pyrrolidine ring onto a phenolic precursor is a critical step in the synthesis of 2-Chloro-4-pyrrolidin-1-ylphenol. This is typically achieved through cyclization reactions where an acyclic precursor containing the necessary nitrogen and carbon atoms is induced to form the five-membered ring.
One of the most direct and widely used methods is the double alkylation of a primary amine . In the context of synthesizing this compound, this would involve reacting 4-amino-2-chlorophenol (B1200274) with a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. The primary amino group sequentially displaces the two halide atoms, forming the saturated heterocyclic pyrrolidine ring. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
Another versatile approach is the reductive amination of a 1,4-dicarbonyl compound . While less direct for this specific target molecule, it is a fundamental method for pyrrolidine synthesis. mdpi.com This would involve the condensation of a primary amine with a 1,4-dicarbonyl compound, followed by reduction of the resulting intermediate. mdpi.com
[3+2] Cycloaddition reactions represent a more sophisticated method for constructing the pyrrolidine ring. mdpi.comtandfonline.com These reactions, particularly those involving azomethine ylides, allow for the rapid assembly of highly functionalized pyrrolidines. tandfonline.com For instance, an azomethine ylide can be generated in situ from the condensation of an amino acid (like sarcosine) and an aldehyde, which then reacts with a suitable dipolarophile to form the pyrrolidine ring. tandfonline.com Adapting this to the synthesis of this compound would require a precursor that can act as or be attached to the dipolarophile.
Tandem reactions, where multiple bond-forming events occur in a single pot, also offer an efficient route. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, for example, can produce functionalized pyrrolidines from a primary amine-tethered alkyne. nih.gov
| Method | Precursors | Key Features | Typical Conditions |
| Double Alkylation | 4-Amino-2-chlorophenol, 1,4-Dihalobutane | Direct, reliable, common industrial method. | Base (e.g., K₂CO₃, Na₂CO₃), polar aprotic solvent (e.g., DMF, Acetonitrile), heat. |
| Reductive Amination | 1,4-Dicarbonyl compound, Ammonia (B1221849)/Primary Amine | Versatile for various pyrrolidine derivatives. mdpi.com | Condensation followed by a reducing agent (e.g., NaBH₃CN, H₂/Pd). mdpi.com |
| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | High stereocontrol, complex structures possible. mdpi.comtandfonline.com | Metal catalysts or organocatalysts, various solvents, often at room temperature. tandfonline.com |
| Tandem Amination/Alkylation | Primary amine-tethered alkyne | High atom economy, one-pot synthesis. nih.gov | Copper or silver catalysts, often under microwave irradiation. nih.gov |
This table is illustrative and provides a general overview of established pyrrolidine synthesis methods that could be adapted for the target compound.
Regioselective Synthesis and Isomer Control
Achieving the precise 2-chloro-4-pyrrolidinyl substitution pattern on the phenol (B47542) ring is paramount and requires careful control of regioselectivity during the synthetic sequence. The hydroxyl group of phenol is an activating ortho-, para-directing group, a fact that heavily influences the synthetic strategy.
A common and logical synthetic route would likely begin with a commercially available, appropriately substituted precursor like 2-chloro-4-nitrophenol (B164951) . This starting material already possesses the desired chlorine atom at the 2-position and a nitro group at the 4-position. The synthesis would proceed via two key steps:
Reduction of the Nitro Group: The nitro group at the para-position is selectively reduced to a primary amine (-NH₂) to form 4-amino-2-chlorophenol . This transformation is standard and can be achieved with high yield and selectivity using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl).
Formation of the Pyrrolidine Ring: As described in the previous section, the resulting 4-amino-2-chlorophenol can then be reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane). The primary amine attacks the electrophilic carbon atoms of the dihalobutane in a nucleophilic substitution reaction, leading to the formation of the desired this compound.
Controlling regioselectivity is challenging when dealing with phenols due to the similar electronic properties of the ortho and para positions. chemistryviews.org Alternative strategies that build the substitution pattern in a different order must also account for this. For instance, attempting to chlorinate 4-pyrrolidin-1-ylphenol would likely result in a mixture of isomers, with chlorination occurring at the ortho-positions relative to the powerful activating hydroxyl group, making isolation of the pure 2-chloro isomer difficult. Therefore, starting with a precursor where the regiochemistry is already fixed, such as 2-chloro-4-nitrophenol, is the superior strategy for isomer control. nih.govnih.gov
| Step | Reaction | Reagents & Conditions | Purpose |
| 1 | Nitro Reduction | H₂, Pd/C, Ethanol/Methanol, RT - 50°C | Conversion of 2-chloro-4-nitrophenol to 4-amino-2-chlorophenol. |
| 2 | N-Alkylation (Cyclization) | 1,4-Dibromobutane, K₂CO₃, DMF, 80-100°C | Formation of the pyrrolidine ring from the primary amine. |
This table outlines a plausible and regiocontrolled synthetic sequence for the target compound.
Green Chemistry Approaches and Process Intensification in Synthesis
Modern chemical manufacturing places a strong emphasis on sustainability, safety, and efficiency. rsc.org Applying green chemistry principles and process intensification to the synthesis of this compound can significantly reduce environmental impact and improve economic viability. pharmafeatures.comcobaltcommunications.com
Green Chemistry Approaches:
Catalytic Processes: The use of catalytic hydrogenation for the nitro reduction step is a prime example of green chemistry. It utilizes a recyclable catalyst (Pd/C) and produces water as the primary byproduct, avoiding the large quantities of metallic waste associated with stoichiometric reducing agents like tin or iron. acs.org
Atom Economy: The N-alkylation step to form the pyrrolidine ring is an addition reaction followed by condensation, which can have good atom economy if the leaving groups (HBr) are neutralized efficiently.
Safer Solvents: The selection of solvents is critical. Replacing traditional solvents like dimethylformamide (DMF) with greener alternatives where possible can reduce environmental and health risks. Research into bio-based solvents is an active area of green chemistry. rsc.org
Waste Reduction: The most effective "green" strategy is a high-yield, high-selectivity synthesis that minimizes the formation of byproducts and simplifies purification, thereby reducing the E-factor (waste-to-product ratio). pharmafeatures.com
Process Intensification:
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com For the synthesis of this compound, this could involve:
Flow Chemistry: Conducting highly exothermic reactions, such as nitrations or chlorinations (if used in an alternative synthesis), in continuous flow reactors instead of large batch reactors dramatically improves heat transfer and safety. pharmasalmanac.comcetjournal.it This allows reactions to be run under more aggressive conditions with better control, often leading to higher yields and selectivities. pharmasalmanac.com The reduced volume of hazardous material at any given time is a major safety benefit. cetjournal.it
Integrated Processes: Combining multiple reaction steps into a single, continuous process (telescoping) can eliminate the need for intermediate isolation, purification, and storage, saving time, energy, and resources. For example, the reduction of the nitro group could potentially be directly coupled with the pyrrolidine formation in a continuous flow setup.
Advanced Separation Technologies: Employing modern separation techniques like membrane filtration for product isolation and purification can be more energy-efficient than traditional distillation or crystallization methods. mdpi.com
By integrating these green chemistry and process intensification strategies, the production of this compound can be made safer, more sustainable, and more cost-effective. pharmaceutical-technology.com
Chemical Reactivity and Transformational Chemistry of 2 Chloro 4 Pyrrolidin 1 Ylphenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional group that can readily participate in a variety of reactions, most notably etherification and esterification, as well as oxidation and reduction processes.
Etherification and Esterification Reactions
The acidic proton of the phenolic hydroxyl group makes it a prime candidate for etherification and esterification reactions.
Etherification: In the presence of a suitable base, the hydroxyl group can be deprotonated to form a phenoxide ion, which then acts as a nucleophile. This phenoxide can react with various alkylating agents, such as alkyl halides or dimethyl sulfate, to form the corresponding ether. libretexts.org The use of a phase transfer catalyst like PEG400 can facilitate this reaction, often leading to high yields under solvent-free conditions. libretexts.org A study on the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine, a structurally related alkylating agent, demonstrated that the reaction proceeds through the formation of a reactive azetidinium ion intermediate. acs.orgfigshare.com This suggests that similar mechanisms could be at play when 2-Chloro-4-pyrrolidin-1-ylphenol is reacted with appropriate alkyl halides.
Esterification: Similarly, the phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.
| Reaction Type | Reagent Examples | Product Type | Key Conditions |
| Etherification | Alkyl halides, Dimethyl sulfate | Aryl ether | Base (e.g., NaOH, K2CO3), Optional phase transfer catalyst |
| Esterification | Acid chlorides, Acid anhydrides | Aryl ester | Base (e.g., Pyridine (B92270), Triethylamine) |
Oxidation and Reduction Pathways
The electron-rich nature of the phenolic ring, enhanced by the hydroxyl and pyrrolidinyl groups, makes it susceptible to oxidation.
Oxidation: The oxidation of aminophenols can be complex, often leading to the formation of quinone-like structures or polymeric materials. eurochlor.orgnih.govgoogle.com For instance, the electrochemical oxidation of p-aminophenol can lead to the formation of hydroquinone/p-benzoquinone. eurochlor.org Enzymatic oxidation of p-aminophenol, catalyzed by horseradish peroxidase, has been shown to produce the p-aminophenoxy free radical. nih.gov Given the structural similarities, this compound is expected to undergo oxidation to form a corresponding quinone-imine or related oxidized species. The presence of the chlorine atom and the pyrrolidine (B122466) ring would influence the redox potential and the stability of the resulting products.
Reduction: While the phenolic hydroxyl group itself is generally stable to reduction, the aromatic ring can be reduced under certain conditions. Catalytic hydrogenation of phenols can lead to the formation of cyclohexanols. However, a more relevant transformation for this compound would be the reduction of a precursor, such as a nitrophenol derivative. The synthesis of chloro-aminophenols often involves the reduction of a corresponding chloronitrophenol using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comgoogle.com
Transformations of the Pyrrolidine Moiety
The pyrrolidine ring, a saturated heterocycle containing a secondary amine, exhibits its own characteristic reactivity.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo alkylation and acylation.
N-Alkylation: The secondary amine of the pyrrolidine can be alkylated using various alkylating agents, such as alkyl halides. Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with sodium borohydride. researchgate.net
N-Acylation: N-acylation of the pyrrolidine nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. researchgate.net This reaction introduces an acyl group onto the nitrogen atom, forming an amide.
| Reaction Type | Reagent Examples | Product Type |
| N-Alkylation | Alkyl halides, Aldehydes (followed by reduction) | Tertiary amine |
| N-Acylation | Acid chlorides, Acid anhydrides | Amide |
Ring-Opening and Rearrangement Processes
Under specific conditions, the pyrrolidine ring can undergo cleavage or rearrangement. While there is no direct evidence for this compound, studies on related N-aryl pyrrolidines suggest potential pathways. For instance, the biosynthesis of certain natural products involves the oxidative carbocyclization and ring assembly of pyrroline (B1223166) structures. nih.gov
Chemistry of the Chlorine Substituent
The chlorine atom attached to the aromatic ring can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions.
Nucleophilic Aromatic Substitution: The direct displacement of the chlorine atom by a nucleophile is generally difficult for aryl chlorides. libretexts.org However, the reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. libretexts.org In the case of this compound, the electron-donating nature of the hydroxyl and pyrrolidinyl groups would likely disfavor classical nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A more viable approach for modifying the chlorine substituent is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.govmdpi.com These reactions allow for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgnih.govmdpi.com This methodology is a powerful tool for the synthesis of biaryl compounds and other complex molecules from chloro-substituted aromatic precursors. libretexts.orgnih.govmdpi.com
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3) | Biaryl compound |
Nucleophilic Displacement Reactions (beyond pyrrolidine introduction)
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is highly dependent on the electronic properties of the aromatic system. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. rsc.orgwikipedia.orgacs.org
In the case of this compound, the chlorine atom at the 2-position is the potential leaving group. However, the molecule possesses two electron-donating groups: the hydroxyl group (-OH) at the 1-position and the pyrrolidinyl group at the 4-position. Both of these groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, which deactivates the ring towards attack by nucleophiles. Consequently, direct nucleophilic displacement of the chlorine atom on this compound is expected to be challenging under standard SNAr conditions.
For a successful substitution to occur, modification of the existing functional groups to alter their electronic influence would likely be necessary. For instance, conversion of the hydroxyl group to a more strongly electron-directing group or protonation of the basic pyrrolidine nitrogen under acidic conditions could potentially render the ring more susceptible to nucleophilic attack, though such modifications might also promote unwanted side reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl chlorides can serve as substrates in these transformations. organic-chemistry.orgnih.gov this compound, with its chloro-substituent, is a potential candidate for such reactions, enabling the introduction of new functionalities at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands and optimized reaction conditions has enabled their effective use. researchgate.net For an electron-rich aryl chloride like this compound, the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond is the rate-limiting step.
Research on structurally similar compounds, such as other chloropyridines and chloropyrimidines, demonstrates the feasibility of these couplings. For example, the Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids has been shown to proceed with good to excellent yields under microwave irradiation with a Pd(PPh₃)₄ catalyst. mdpi.com These examples suggest that this compound could similarly be coupled with a variety of boronic acids to generate biphenyl (B1667301) derivatives and other complex structures. The success of the reaction would heavily depend on the choice of catalyst, ligand, base, and solvent system to overcome the inherent low reactivity of the C-Cl bond.
Representative Conditions for Suzuki Coupling of Aryl Chlorides
| Aryl Chloride Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 77 | mdpi.com |
| 2,4-Dichloropyrimidine | 3-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 75 | mdpi.com |
| 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 62 | mdpi.com |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | High | researchgate.net |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki reaction, aryl chlorides are viable but challenging substrates. The reaction mechanism involves the oxidative addition of palladium to the carbon-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The electron-rich nature of this compound would again make the initial oxidative addition step difficult. However, the use of highly active palladium catalysts, often featuring bulky electron-rich phosphine ligands, and high temperatures can facilitate the reaction. organic-chemistry.orgfrontiersin.org Intramolecular Heck reactions, where both the aryl halide and the alkene are part of the same molecule, are often more efficient than their intermolecular counterparts. libretexts.org Given the appropriate alkene partner and optimized conditions, this compound could be expected to undergo Heck coupling to yield substituted styrenylphenols, which are valuable intermediates in organic synthesis.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The functional groups present in this compound—specifically the phenolic hydroxyl and the secondary amine functionality within the pyrrolidine ring (or a primary amine in its precursor, 2-chloro-4-aminophenol)—make it a potential candidate for several types of MCRs.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic MCR that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to a pyridine. wikipedia.orgchemtube3d.com The amino group of 2-chloro-4-aminophenol could potentially serve as the nitrogen source in this reaction, leading to the formation of highly substituted N-arylpyridine derivatives. This would provide a direct route to complex heterocyclic structures bearing the 2-chloro-4-hydroxyphenyl moiety.
Ugi and Passerini Reactions
The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org The amino group of a precursor like 2-chloro-4-aminophenol could readily participate as the amine component. This would result in the formation of α-acylamino carboxamide structures, which are peptidomimetic scaffolds of significant interest in medicinal chemistry. mdpi.comresearcher.life
The Passerini reaction is a related three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgslideshare.net While alcohols are not typical substrates, electron-deficient phenols have been shown to participate in a Passerini-type reaction via a Smiles rearrangement. rsc.orgorganic-chemistry.org Given that the phenol in this compound is electron-rich, its direct participation as the acidic component is unlikely under standard Passerini conditions. However, its functional groups could be incorporated into one of the other components (e.g., an aldehyde or carboxylic acid) prior to the MCR.
The potential for this compound and its derivatives to engage in these MCRs highlights its utility as a building block for generating molecular diversity and constructing complex molecular architectures in a highly efficient manner.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce connectivity and spatial relationships between atoms.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
For a molecule with the proposed structure of 2-Chloro-4-pyrrolidin-1-ylphenol, a full suite of NMR experiments would be required for complete assignment.
¹H NMR: Would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, with their chemical shifts and coupling patterns influenced by the chloro and pyrrolidinyl substituents. The protons of the pyrrolidine (B122466) ring would also exhibit characteristic shifts, likely in the aliphatic region of the spectrum.
¹³C NMR: Would provide information on the number of unique carbon environments. The aromatic carbons would appear in the downfield region, with their shifts indicating the electronic effects of the substituents. The pyrrolidinyl carbons would be found in the upfield region.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively link proton and carbon signals and to establish long-range correlations, confirming the connectivity of the pyrrolidine ring to the phenol at position 4 and the chlorine atom at position 2.
Without experimental data, a hypothetical data table of expected chemical shifts cannot be accurately constructed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
MS/MS experiments would involve the isolation and fragmentation of the molecular ion. The resulting fragment ions would provide evidence for the different structural components of the molecule, such as the loss of the pyrrolidine ring or the elimination of a chlorine radical. Analysis of these fragmentation pathways would further corroborate the proposed structure.
A data table detailing observed fragmentation patterns is not available without experimental results.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: For this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic and aliphatic portions, C-N stretching of the amine, and C-Cl stretching.
A table of vibrational frequencies cannot be provided without access to experimental spectra.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction would offer the most definitive structural information. This technique provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the substitution pattern on the phenol ring and the conformation of the pyrrolidine ring.
Currently, there are no published crystal structures for this compound.
Vibrational Spectroscopy and Theoretical Vibrational Assignments of this compound
A comprehensive analysis of the vibrational properties of the chemical compound this compound is currently not available in published scientific literature. Detailed experimental and theoretical vibrational spectroscopic studies, which would include Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra alongside theoretical density functional theory (DFT) calculations, have not been reported for this specific molecule.
Such a study would be essential to provide a complete vibrational assignment, correlating the observed spectral bands to specific molecular motions. This type of analysis typically involves the following:
Experimental Data Acquisition: Recording the FT-IR and FT-Raman spectra of the compound in a solid or solution phase. This provides the experimental vibrational frequencies.
Theoretical Modeling: Performing quantum chemical calculations, usually using DFT methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to optimize the molecular geometry and calculate the theoretical vibrational frequencies and intensities.
Vibrational Assignment: Comparing the experimental and theoretical spectra. The theoretical calculations aid in assigning the observed vibrational bands to specific stretching, bending, and torsional modes of the molecule's functional groups, such as the O-H, C-H, C-N, C-Cl, and aromatic ring vibrations.
Without a dedicated research paper presenting this data for this compound, it is not possible to generate the detailed data tables and research findings requested. Scientific investigation into the spectroscopic and structural characteristics of this particular compound is required to populate such an analysis.
Theoretical and Computational Investigations of 2 Chloro 4 Pyrrolidin 1 Ylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like 2-Chloro-4-pyrrolidin-1-ylphenol from a theoretical standpoint.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a DFT study would typically commence with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key structural parameters.
A common approach involves using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The optimized geometry would yield theoretical data for bond lengths, bond angles, and dihedral angles. For instance, one would expect to determine the precise lengths of the C-Cl, C-N, C-O, and O-H bonds, as well as the planarity of the phenol (B47542) ring and the conformation of the pyrrolidine (B122466) ring.
Studies on similar molecules, such as the complete series of chlorophenols, have shown that the position of the chlorine substituent significantly influences the molecular structure and stability, primarily through inductive effects and potential intramolecular hydrogen bonding. In this compound, the interplay between the electron-withdrawing chlorine atom and the electron-donating pyrrolidinyl group would be of particular interest in determining the electronic distribution across the aromatic ring.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.96 Å |
| C-N Bond Length | ~1.38 Å |
| Phenol Ring C-C-C Angle | ~120° |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To investigate the electronic absorption properties, such as the UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. nih.gov This calculation, performed on the optimized ground-state geometry, yields information about the energies of electronic transitions from the ground state to various excited states. nih.gov
The results would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data. The transitions are typically characterized by the molecular orbitals involved, for example, a transition from the HOMO to the LUMO.
Hartree-Fock (HF) and Post-HF Methodologies
While DFT is widely used, Hartree-Fock (HF) theory provides a foundational, albeit less accurate, ab initio approach. HF theory does not account for electron correlation, which can be a significant factor. Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. These methods are more computationally demanding but offer higher accuracy for electronic energies and properties. A comparative study using these methods could provide a benchmark for the DFT results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.netnih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the HOMO would likely be localized on the electron-rich phenol ring and the nitrogen atom of the pyrrolidine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom, suggesting these areas are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
Table 2: Hypothetical FMO Properties for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 |
| LUMO Energy | -1.0 |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the energy of interaction.
The ESP map uses a color scale to indicate charge distribution: red typically represents regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the ESP map would likely show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interaction. The area around the chlorine atom might also show some negative potential. Regions of positive potential (blue) would be expected around the phenolic hydrogen atom.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. srce.hr The MEP surface maps the electrostatic potential onto the electron density surface, visually representing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP surface would likely show a negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, indicating these as primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue color), marking it as a site for nucleophilic attack or hydrogen bonding. The presence of the electron-withdrawing chlorine atom would also influence the electron distribution on the phenol ring. Studies on substituted phenols have shown a strong correlation between MEP values at the hydroxyl group and the compound's acidity and reactivity in reactions like etherification. acs.org
The analysis of MEP surfaces for similar molecules like p-nitrophenol and p-aminophenol reveals how different substituents alter the electronic landscape. imist.ma In this compound, the interplay between the electron-donating pyrrolidine group and the electron-withdrawing chloro group would create a nuanced electrostatic potential map, crucial for predicting its interaction with biological targets or other reactants.
Illustrative MEP Data for Substituted Phenols Note: This table is illustrative and based on general principles and data for analogous compounds, not specific calculations for this compound.
| Region of Molecule | Expected Electrostatic Potential | Predicted Reactivity |
| Oxygen (hydroxyl) | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Hydrogen (hydroxyl) | Positive | Site for nucleophilic attack, hydrogen bond donor |
| Nitrogen (pyrrolidine) | Negative | Site for electrophilic attack |
| Aromatic Ring | Varied (influenced by substituents) | Potential for π-π stacking interactions |
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of organic molecules. researchgate.net The key parameters for NLO activity are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to intramolecular charge transfer (ICT). In this compound, the pyrrolidine group acts as an electron donor, while the chloro-substituted phenol ring can act as a π-system. The presence of both donor and acceptor characteristics suggests that this molecule could possess NLO properties.
Computational studies on similar push-pull systems have demonstrated that DFT calculations can effectively predict NLO behavior. researchgate.net For instance, the calculated dipole moment, polarizability, and hyperpolarizability of p-nitrophenol and p-aminophenol show a clear dependence on the nature of the substituent. imist.ma A theoretical investigation of this compound would involve optimizing its geometry and then calculating the NLO parameters. The results would likely indicate a moderate to significant NLO response, depending on the extent of ICT.
Illustrative NLO Properties of Push-Pull Phenols Note: The values in this table are hypothetical and for illustrative purposes to show the type of data obtained from NLO calculations.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Phenol | ~2.0 | ~70 | Low |
| p-Aminophenol | ~3.0 | ~85 | Moderate |
| p-Nitrophenol | ~5.0 | ~90 | High |
| This compound | Predicted: Moderate-High | Predicted: Moderate-High | Predicted: Moderate-High |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For this compound, the key rotatable bonds are between the pyrrolidine ring and the phenol ring, and the orientation of the hydroxyl group.
A systematic conformational search would reveal the preferred spatial arrangement of the pyrrolidine ring with respect to the phenol ring. Studies on pyrrolidine enamines have shown that the pyrrolidine ring can adopt various puckered conformations, and the orientation of substituents can lead to multiple stable conformers with small energy differences. researchgate.net
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. MD simulations would illustrate how the molecule explores its conformational space over time and how it interacts with its surroundings, which is crucial for understanding its function at a molecular level.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. researchgate.net These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, hardness, and softness.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO would likely be localized on the electron-rich pyrrolidine-substituted phenol ring, while the LUMO might be distributed over the aromatic system. The presence of the electron-donating pyrrolidine group would raise the HOMO energy, making the molecule a better electron donor compared to phenol. The electron-withdrawing chlorine atom would lower the LUMO energy, enhancing its electron-accepting capability.
Table of Quantum Chemical Descriptors Note: This table lists important quantum chemical descriptors and their significance. The values for this compound would be obtained from DFT calculations.
| Descriptor | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron donating ability |
| LUMO Energy (E_LUMO) | - | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |
Mechanistic Studies of Chemical Processes Involving 2 Chloro 4 Pyrrolidin 1 Ylphenol
Reaction Pathway Elucidation in Synthesis and Transformations
The synthesis of 2-Chloro-4-pyrrolidin-1-ylphenol most plausibly proceeds via the N-arylation of a suitably substituted phenol (B47542) with pyrrolidine (B122466). Two principal mechanistic pathways are considered for this transformation: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgwiley.com For the synthesis of this compound, the reaction would likely involve the coupling of 2,4-dichlorophenol (B122985) (or a protected derivative) with pyrrolidine. The generally accepted catalytic cycle for this reaction proceeds through several key steps wikipedia.orglibretexts.orgyoutube.com:
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (e.g., 2,4-dichlorophenol), inserting into the carbon-chlorine bond to form a palladium(II) species.
Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, this compound, which regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com
An alternative pathway is Nucleophilic Aromatic Substitution (SNAr) . This reaction can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. pressbooks.pub In the case of a precursor like 2,4-dichloro-5-nitrophenol, the nitro group would activate the ring for nucleophilic attack by pyrrolidine. The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The subsequent departure of the leaving group (chloride) yields the substituted product.
Transformations of this compound could involve further functionalization of the phenol or the pyrrolidine ring. The phenolic hydroxyl group, for instance, can undergo O-arylation or O-alkylation reactions.
Role of Catalysis in its Synthesis and Derivatization
Catalysis is central to the efficient synthesis of this compound, particularly via the Buchwald-Hartwig pathway.
Palladium Catalysis: The choice of the palladium catalyst, specifically the ligand bound to the metal center, is critical for the success of the Buchwald-Hartwig amination. wiley.com Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to enhance the efficiency of the catalytic cycle. youtube.com These ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination. youtube.com The development of various generations of these ligands has expanded the scope of the Buchwald-Hartwig reaction to include a wide range of aryl halides and amines under milder conditions. wikipedia.org
The following table provides examples of ligand systems commonly used in Buchwald-Hartwig aminations and their general applicability.
| Ligand Family | Example Ligands | General Applications in N-Arylation |
| Biarylphosphines | XPhos, SPhos, BrettPhos | Highly effective for the coupling of a wide range of aryl chlorides and bromides with primary and secondary amines. youtube.comacs.org |
| Ferrocene-based | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Effective for coupling aryl iodides and triflates with primary amines. wikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Used as alternatives to phosphine ligands, offering high stability and activity for the amination of aryl chlorides. researchgate.net |
Base Catalysis: In both the Buchwald-Hartwig amination and potential SNAr reactions, a base plays a crucial role. In the Buchwald-Hartwig cycle, a base is required to deprotonate the amine, forming the active nucleophile. libretexts.org Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃). libretexts.orgbeilstein-journals.org In SNAr reactions, a base can be used to deprotonate the phenol or to facilitate the elimination of the leaving group. beilstein-journals.org
Investigation of Intermediates and Transition States
While specific experimental data on the intermediates and transition states for the formation of this compound is not available, they can be inferred from the general mechanisms.
Buchwald-Hartwig Pathway Intermediates:
Palladium(0) Complex: The active catalyst that initiates the cycle.
Palladium(II) Oxidative Addition Complex: Formed after the insertion of palladium into the aryl-halide bond.
Palladium(II) Amido Complex: Generated after the coordination and deprotonation of pyrrolidine. This is a key intermediate prior to reductive elimination.
SNAr Pathway Intermediate:
Meisenheimer Complex: A negatively charged, resonance-stabilized intermediate formed by the addition of the nucleophile (pyrrolidine) to the aromatic ring. Its stability is a key factor in the feasibility of the SNAr pathway. pressbooks.pub
Transition States:
In the Buchwald-Hartwig amination , the highest energy transition states are typically associated with the oxidative addition and reductive elimination steps. The nature of the ligand significantly influences the energy of these transition states.
For the SNAr reaction , the transition state for the formation of the Meisenheimer complex is a critical point on the reaction coordinate. The energy of this transition state is influenced by the electron-withdrawing nature of the substituents on the aromatic ring and the nucleophilicity of the amine.
Computational studies on similar systems have been instrumental in mapping the energy profiles of these reactions, providing insights into the structures of the transition states and the relative energies of the intermediates. nih.gov
Applications of 2 Chloro 4 Pyrrolidin 1 Ylphenol As a Synthetic Building Block
Utility in the Construction of Diverse Heterocyclic Frameworks
There is no specific information in the current body of scientific literature detailing the use of 2-Chloro-4-pyrrolidin-1-ylphenol in the synthesis of heterocyclic compounds. In principle, the phenolic hydroxyl group could be leveraged for O-alkylation or O-arylation reactions, and the electron-rich aromatic ring, activated by the hydroxyl and pyrrolidine (B122466) groups, could undergo electrophilic substitution, potentially leading to cyclization reactions that form heterocyclic systems. However, no concrete examples of such transformations involving this compound have been documented.
Role in Materials Science and Polymer Chemistry (Non-Biological Applications)
An examination of materials science and polymer chemistry literature did not yield any studies where this compound was utilized as a monomer or a modifying agent. Phenolic compounds, in general, can be used as antioxidants in polymers or as precursors to phenolic resins. The presence of the pyrrolidine and chloro substituents would be expected to modulate these properties, but no research has been published to substantiate any specific applications in this field for this particular compound.
Application as a Reagent in Analytical Chemistry Procedures (Non-Clinical)
There are no documented instances of this compound being employed as a reagent in non-clinical analytical chemistry. Phenolic compounds can sometimes serve as indicators or as ligands for the complexation of metal ions in analytical assays. The specific substitution pattern of this compound could theoretically impart selectivity or specific signaling properties, but no such applications have been developed or reported.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methodologies for compounds like 2-Chloro-4-pyrrolidin-1-ylphenol often rely on traditional multi-step processes that may involve harsh reagents, significant solvent use, and the generation of waste. A primary direction for future research is the development of more efficient, economical, and environmentally benign synthetic strategies.
Key Research Objectives:
Green Chemistry Approaches: Investigation into one-pot syntheses or tandem reactions could streamline the manufacturing process. The use of greener solvents (e.g., water, supercritical fluids, or bio-based solvents) and catalysts is a critical area for exploration.
Catalytic C-N Cross-Coupling: Advanced research into catalytic systems, such as palladium or copper-catalyzed Buchwald-Hartwig amination, could offer highly efficient and selective routes to form the C-N bond between the chlorophenol ring and pyrrolidine (B122466). Future work could focus on developing catalysts that operate under milder conditions and with lower catalyst loadings.
Flow Chemistry: The application of continuous flow chemistry could provide significant advantages in terms of safety, scalability, and product consistency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times and waste.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Development of water-based reactions, use of biodegradable catalysts. |
| Catalytic C-N Coupling | High selectivity, functional group tolerance, milder conditions. | Design of novel ligands, exploration of non-precious metal catalysts. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Optimization of reactor design, integration of real-time analytics. |
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools to predict the properties of this compound and to understand its behavior at a molecular level. While basic properties can be estimated, advanced modeling can provide deeper insights that guide experimental work.
Areas for Computational Investigation:
Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can calculate and predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (IR, NMR). This can help in understanding the influence of the chloro and pyrrolidinyl substituents on the phenolic ring's reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the compound's behavior in different solvent environments and its interactions with other molecules. This is particularly relevant for understanding its potential in biological systems or as a component in material science.
Reaction Mechanism Studies: Computational modeling can elucidate the transition states and energy profiles of potential reactions, aiding in the design of more efficient synthetic routes and predicting potential byproducts.
Exploration of Supramolecular Interactions and Self-Assembly
The presence of a hydrogen bond donor (the phenolic -OH) and acceptor (the pyrrolidinyl nitrogen), along with the potential for halogen bonding from the chlorine atom, makes this compound an excellent candidate for studies in supramolecular chemistry.
Future Research Avenues:
Crystal Engineering: A systematic study of the crystallization of this compound with various co-formers could lead to the discovery of new crystalline forms (polymorphs, co-crystals) with tailored physical properties such as solubility and melting point.
Hydrogen and Halogen Bonding: Detailed investigations into the compound's ability to form hydrogen and halogen bonds are needed. This would involve both solid-state characterization (e.g., X-ray crystallography) and solution-state studies (e.g., NMR titration) to quantify the strength and nature of these non-covalent interactions.
Self-Assembly: Research could explore the conditions under which this compound can self-assemble into larger, ordered structures like gels, liquid crystals, or nanofibers, driven by a combination of hydrogen bonding, π-π stacking, and other intermolecular forces.
Integration into Advanced Material Systems
The functional groups on this compound provide reactive handles that could be used to incorporate the molecule into larger material systems, imparting specific properties to the final product.
Potential Applications in Materials Science:
Polymer Chemistry: The phenolic hydroxyl group can be used as a monomer or a modifying agent in the synthesis of polymers such as polyesters, polycarbonates, and epoxy resins. The presence of the chloro and pyrrolidinyl groups could enhance properties like thermal stability, flame retardancy, or chemical resistance.
Functional Coatings and Films: The molecule could be investigated as a component in the development of functional coatings. For instance, its structure might contribute to antioxidant or anticorrosive properties on metal surfaces.
Organic Electronics: The electron-rich aromatic system could be explored for its potential in organic electronic materials, although this would require significant further research into its charge-transport properties and derivatization to enhance performance.
New Analytical Methodologies for Detection and Characterization in Complex Matrices
As the compound finds potential use in various fields, the development of sensitive and selective analytical methods for its detection and quantification will become crucial.
Key Areas for Analytical Method Development:
Chromatographic Techniques: Research should focus on optimizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, particularly in combination with mass spectrometry (LC-MS, GC-MS), for the trace-level detection of this compound in environmental, biological, or industrial samples.
Electrochemical Sensors: The phenolic group is electrochemically active, meaning it can be oxidized. This provides a basis for developing sensitive electrochemical sensors. Future work could involve modifying electrode surfaces to enhance selectivity and lower detection limits for this specific compound.
Spectroscopic Methods: While standard spectroscopic methods (UV-Vis, IR, NMR) are used for characterization, future research could explore the use of advanced techniques like surface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection in complex mixtures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4-pyrrolidin-1-ylphenol, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated phenol derivatives and pyrrolidine precursors. Key steps include nucleophilic substitution at the phenolic oxygen and regioselective coupling of the pyrrolidine group. Critical parameters include:
- Temperature control : Maintaining 60–80°C during coupling reactions to avoid side products (e.g., over-alkylation) .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and NMR spectroscopy to confirm intermediate structures .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 228.08) .
- Computational : Density Functional Theory (DFT) predicts electronic distribution, highlighting electron-deficient regions (e.g., chlorine-substituted aromatic ring) for reactivity studies .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in ethanol and DCM but poorly in water due to hydrophobic pyrrolidine and chloro groups. Pre-saturate solvents with nitrogen to prevent oxidation .
- Stability : Store under inert gas at –20°C to avoid degradation via hydrolysis of the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different assay systems?
- Methodological Answer :
- Assay standardization : Normalize cell viability assays (e.g., MTT) using identical cell lines and incubation times .
- Control experiments : Include reference compounds (e.g., chlorophenol derivatives) to benchmark activity and identify assay-specific artifacts .
- Meta-analysis : Cross-reference data from X-ray crystallography (e.g., protein-ligand interactions) and enzyme kinetics to reconcile discrepancies .
Q. What strategies are effective for regioselective functionalization of the pyrrolidine ring in this compound to modify its pharmacological profile?
- Methodological Answer :
- Protecting groups : Use Boc (tert-butyloxycarbonyl) to block the phenolic –OH group during pyrrolidine modification .
- Catalytic systems : Employ palladium-catalyzed cross-coupling for selective C–H activation on the pyrrolidine nitrogen .
- Kinetic studies : Monitor reaction progress via HPLC to optimize regioselectivity toward desired products (e.g., N-alkylated vs. C-alkylated derivatives) .
Q. How do computational modeling studies (e.g., DFT, molecular docking) predict the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450), guided by PubChem’s 3D conformer data (InChIKey: DTSJUZKIJJZXCD) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways during ligand-receptor interactions .
- Validation : Correlate computational predictions with experimental IC values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
